Lipophilicity Differential
The calculated partition coefficient (cLogP) for 2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline is reported as 1.18, a direct measure of its lipophilicity which influences membrane permeability and solubility [1]. This value can be compared to the class baseline, represented by the unsubstituted parent scaffold N-(furan-2-ylmethyl)aniline, which has a reported LogP of 1.91 [2]. The 0.73-unit decrease in cLogP for the target compound indicates a more balanced hydrophilic-lipophilic profile compared to the core scaffold, a critical differentiator in the selection of building blocks for optimizing pharmacokinetic properties [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 1.18 |
| Comparator Or Baseline | N-(furan-2-ylmethyl)aniline (parent scaffold): 1.91 [2] |
| Quantified Difference | Decrease of 0.73 units |
| Conditions | Computational prediction |
Why This Matters
Lipophilicity is a primary driver of ADME properties; a lower cLogP value suggests potential for improved aqueous solubility and reduced non-specific binding compared to the unsubstituted analog.
- [1] ChemExper. 2-Bromo-N-(furan-2-ylmethyl)-5-methylaniline cLogP. Accessed 2026. View Source
- [2] PubChem. N-(furan-2-ylmethyl)aniline. PubChem CID 68081. Accessed 2026. View Source
